N-cyclopropyl-2-(2-oxo-1,4-dihydroimidazo[1,2-a]benzimidazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-2-(2-oxo-1,4-dihydroimidazo[1,2-a]benzimidazol-1-yl)acetamide: is a chemical compound that has garnered interest in various fields of scientific research due to its unique properties and potential applications. This compound is known for its complex structure and significant biological activity, making it a subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-2-(2-oxo-1,4-dihydroimidazo[1,2-a]benzimidazol-1-yl)acetamide involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but it generally includes the following steps:
Initial Formation: The initial formation of the core structure involves a series of condensation reactions.
Functional Group Modifications:
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize costs. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-2-(2-oxo-1,4-dihydroimidazo[1,2-a]benzimidazol-1-yl)acetamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
Chemistry: N-cyclopropyl-2-(2-oxo-1,4-dihydroimidazo[1,2-a]benzimidazol-1-yl)acetamide is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It has been shown to interact with specific proteins and enzymes, making it a valuable tool for understanding biochemical pathways.
Medicine: In the medical field, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: In industrial applications, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for use in coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(2-oxo-1,4-dihydroimidazo[1,2-a]benzimidazol-1-yl)acetamide involves its interaction with specific molecular targets within cells. It binds to certain proteins and enzymes, altering their activity and affecting various cellular processes. This interaction can lead to changes in cell signaling pathways, gene expression, and metabolic activity.
Comparison with Similar Compounds
CID 12345678: This compound shares a similar core structure but differs in its functional groups, leading to different biological activity.
CID 87654321: This compound has a similar mechanism of action but is less potent in its effects.
Uniqueness: N-cyclopropyl-2-(2-oxo-1,4-dihydroimidazo[1,2-a]benzimidazol-1-yl)acetamide is unique due to its specific combination of functional groups and its high potency in biological systems. Its ability to interact with multiple molecular targets makes it a versatile compound for research and industrial applications.
Conclusion
This compound is a compound of significant interest in various scientific fields Its unique properties and potential applications make it a valuable subject of study in chemistry, biology, medicine, and industry
Properties
IUPAC Name |
N-cyclopropyl-2-(2-oxo-1,4-dihydroimidazo[1,2-a]benzimidazol-1-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c19-12(15-8-5-6-8)7-11-13(20)17-14-16-9-3-1-2-4-10(9)18(11)14/h1-4,8,11H,5-7H2,(H,15,19)(H,16,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHNULQEOXPZQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2C(=O)N=C3N2C4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC(=O)CC2C(=O)N=C3N2C4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.